molecular formula C5H3BrFNO3S B6249506 5-bromopyridin-3-yl sulfurofluoridate CAS No. 1888393-44-9

5-bromopyridin-3-yl sulfurofluoridate

Cat. No.: B6249506
CAS No.: 1888393-44-9
M. Wt: 256
InChI Key:
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Description

5-Bromopyridin-3-yl sulfurofluoridate is a fluorinated heterocyclic compound characterized by the presence of a bromine atom on the pyridine ring and a sulfurofluoridate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromopyridin-3-yl sulfurofluoridate typically involves the halogenation of pyridine derivatives followed by the introduction of the sulfurofluoridate group. One common method is the reaction of 5-bromopyridine with sulfur trioxide and hydrogen fluoride under controlled conditions.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale halogenation reactions and the use of specialized reactors to handle the corrosive nature of hydrogen fluoride. The process requires stringent safety measures and efficient waste management systems to mitigate environmental impact.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyridin-3-yl sulfurofluoridate undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine-N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of 5-bromopyridin-3-yl sulfonic acid.

  • Substitution: The bromine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Pyridine-N-oxide derivatives: from oxidation reactions.

  • 5-Bromopyridin-3-yl sulfonic acid: from reduction reactions.

  • Substituted pyridines: from nucleophilic substitution reactions.

Scientific Research Applications

5-Bromopyridin-3-yl sulfurofluoridate has found applications in various scientific research fields:

  • Chemistry: It is used in the Pd-catalyzed Suzuki-Miyaura cross-coupling reaction, where its fluorosulfate functionality exhibits distinct reactivity compared to other functional groups.

  • Biology: The compound can be used as a building block in the synthesis of biologically active molecules.

  • Industry: Its unique reactivity makes it valuable in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromopyridin-3-yl sulfurofluoridate exerts its effects involves its participation in cross-coupling reactions. The fluorosulfate group enhances the electrophilicity of the pyridine ring, facilitating the formation of carbon-carbon bonds in the presence of palladium catalysts. The molecular targets and pathways involved include the activation of the pyridine ring and the formation of new chemical bonds.

Comparison with Similar Compounds

  • 5-Bromopyridin-3-yl sulfonic acid

  • 5-Chloropyridin-3-yl sulfurofluoridate

  • 5-Iodopyridin-3-yl sulfurofluoridate

Uniqueness: 5-Bromopyridin-3-yl sulfurofluoridate stands out due to its unique fluorosulfate functionality, which provides distinct reactivity compared to other halogenated pyridines. This property makes it particularly useful in selective cross-coupling reactions and the synthesis of complex molecules.

Properties

CAS No.

1888393-44-9

Molecular Formula

C5H3BrFNO3S

Molecular Weight

256

Purity

95

Origin of Product

United States

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